8-methoxy-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one
Description
8-Methoxy-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one is a synthetic coumarin derivative featuring a methoxy group at position 8 and a sulfonylated 4-methylpiperazine moiety at position 3. Coumarins are renowned for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Properties
IUPAC Name |
8-methoxy-3-(4-methylpiperazin-1-yl)sulfonylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S/c1-16-6-8-17(9-7-16)23(19,20)13-10-11-4-3-5-12(21-2)14(11)22-15(13)18/h3-5,10H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUZPQFAGOCCJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group at the 8th position using methyl iodide and a base such as potassium carbonate.
Sulfonylation: The sulfonyl group can be introduced by reacting the chromen-2-one derivative with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Attachment of the 4-Methylpiperazin-1-yl Moiety: The final step involves the nucleophilic substitution reaction between the sulfonylated chromen-2-one and 4-methylpiperazine, typically carried out in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of 8-hydroxy-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one.
Reduction: Formation of 8-methoxy-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chroman-2-ol.
Substitution: Formation of derivatives with different nucleophiles replacing the sulfonyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-methoxy-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substitution Patterns and Structural Features
The table below highlights key structural and functional differences between the target compound and its analogs:
Key Differences and Implications
Position of Substitution :
- The target compound’s sulfonyl-piperazine group at position 3 contrasts with analogs like , where the piperazine is at position 7. Position 3 substitutions often enhance interactions with hydrophobic enzyme pockets, while position 8 modifications may influence solubility .
This may improve metabolic stability and target binding .
Biological Activity :
- Piperazine-containing coumarins (e.g., ) demonstrate anti-inflammatory and antimicrobial activities. The target compound’s sulfonyl group may enhance specificity for kinases or proteases involved in NF-κB signaling .
- Thiazole-substituted analogs () exhibit strong antibacterial effects, suggesting that heterocyclic systems at position 3 can diversify activity profiles .
Electronic and Steric Considerations
- DFT Studies : The 8-[(4-methylpiperazin-1-yl)methyl] analog () was optimized using B3LYP/6-311G(d,p), revealing high electron density at the coumarin core, which may differ in the sulfonyl-containing target due to the electron-withdrawing sulfonyl group .
- Steric Effects : Bulkier substituents (e.g., benzylpiperazine in ) may reduce membrane permeability compared to the target’s compact sulfonyl-piperazine group .
Biological Activity
8-Methoxy-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one, a coumarin derivative, has gained attention for its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and relevant case studies to provide a comprehensive understanding of its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 306.37 g/mol. The compound features a coumarin backbone substituted with a methoxy group and a piperazine moiety linked via a sulfonyl group.
Synthesis
The synthesis of this compound typically involves the reaction of 8-methoxy-2H-chromen-2-one with piperazine derivatives in the presence of sulfonating agents. Various synthetic approaches have been documented, yielding compounds with diverse biological activities.
Anticancer Activity
Studies have demonstrated that coumarin derivatives exhibit significant anticancer properties. For instance, in vitro assays indicated that related compounds caused cell cycle arrest in cancer cell lines such as B16-F10 and HT29, leading to increased apoptosis rates ranging from 40% to 85% depending on the specific derivative tested .
Table 1: Anticancer Activity of Coumarin Derivatives
| Compound | Cell Line | Apoptosis Rate (%) | IC50 (µM) |
|---|---|---|---|
| Compound A | B16-F10 | 85 | 10 |
| Compound B | HT29 | 58 | 15 |
| Compound C | Hep G2 | 76 | 12 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial activity. Research indicates that similar coumarin derivatives possess broad-spectrum antimicrobial effects, inhibiting various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
Neuroprotective Effects
Recent studies suggest that derivatives of this compound may exhibit neuroprotective properties. For example, experiments assessing acetylcholinesterase (AChE) inhibition revealed promising results, indicating potential applications in treating neurodegenerative diseases like Alzheimer's .
Case Studies
- Case Study on Cancer Cell Lines : A study investigated the effects of several coumarin derivatives on cancer cell lines. The results showed that certain modifications on the coumarin structure significantly enhanced cytotoxicity against Hep G2 cells compared to controls .
- Neuroprotection : In another study focusing on neuroprotection, the compound was tested for its ability to inhibit AChE and butyrylcholinesterase (BuChE). The results indicated that it could be a promising candidate for further development as a therapeutic agent for cognitive disorders .
Q & A
What are the optimal synthetic routes for 8-methoxy-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one, considering functional group compatibility and yield?
Basic Research Question
Methodological Answer:
The synthesis involves three key steps:
Coumarin Core Formation : Use the Pechmann reaction (condensation of resorcinol derivatives with β-keto esters under acidic conditions) to construct the 8-methoxycoumarin scaffold. Ethyl acetoacetate and concentrated sulfuric acid are typical reagents, with toluene as a solvent to control exothermicity .
Sulfonation at Position 3 : Introduce a sulfonyl group via chlorosulfonation followed by nucleophilic substitution. Use controlled temperatures (0–5°C) to avoid over-sulfonation.
Piperazine Coupling : React the sulfonyl chloride intermediate with 4-methylpiperazine in anhydrous dichloromethane, using triethylamine as a base to facilitate substitution. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
Key Considerations : Monitor reaction progress using TLC and optimize stoichiometry (e.g., 1.2 equivalents of 4-methylpiperazine) to maximize yield (reported ~65–75% for analogous compounds) .
Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
Basic Research Question
Methodological Answer:
- 1H/13C NMR : Confirm substituent positions (e.g., methoxy at C8, sulfonyl-piperazine at C3). Coumarin carbonyl (C2) typically resonates at ~160–165 ppm in 13C NMR.
- IR Spectroscopy : Identify sulfonyl (S=O stretching at 1150–1350 cm⁻¹) and carbonyl (C=O at ~1700 cm⁻¹) groups.
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected for C₁₅H₁₇N₂O₅S: ~345.08).
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry. Use single-crystal diffraction (Mo-Kα radiation) for precise bond angles and torsion analysis .
How can researchers resolve contradictions in reported biological activity data across different assays?
Advanced Research Question
Methodological Answer:
Contradictions often arise from:
- Assay Conditions : Variations in pH, solvent (DMSO vs. aqueous buffers), or incubation time. Standardize protocols using PBS (pH 7.4) and ≤0.1% DMSO.
- Compound Purity : Validate via HPLC (e.g., C18 column, 70:30 acetonitrile/water, UV detection at 254 nm) to exclude impurities interfering with activity .
- Target Selectivity : Perform kinase profiling or receptor-binding assays to identify off-target effects. Use CRISPR-edited cell lines to isolate specific pathways.
Example : If antiproliferative activity varies, test against isogenic cell pairs (wild-type vs. target-knockout) to confirm mechanism .
What computational strategies can predict the binding affinity of this compound with enzymatic targets like kinases?
Advanced Research Question
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the sulfonyl-piperazine moiety and ATP-binding pockets. Prioritize targets with conserved lysine/aspartate residues (e.g., EGFR kinase).
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (100 ns trajectories) to assess stability of hydrogen bonds (e.g., sulfonyl oxygen with Lys721 in EGFR).
- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors. Validate with experimental IC₅₀ data from analogous coumarins .
How to design a structure-activity relationship (SAR) study focusing on the sulfonyl-piperazine moiety?
Advanced Research Question
Methodological Answer:
Analog Synthesis :
- Vary piperazine substituents (e.g., 4-ethyl, 4-cyclopropyl) to modulate lipophilicity.
- Replace sulfonyl with carbonyl or phosphonyl groups to test electronic effects.
Biological Testing :
- Screen analogs against a panel of cancer cell lines (e.g., MCF-7, A549) and compute IC₅₀ values.
- Corrogate activity with computational descriptors (e.g., Hammett σ values for substituents).
Data Analysis :
- Use multivariate regression to identify critical parameters (e.g., bulkier groups enhance selectivity for PI3Kδ over PI3Kγ) .
What are the critical parameters for developing a validated HPLC method for purity assessment?
Basic Research Question
Methodological Answer:
- Column : C18 (5 μm, 250 × 4.6 mm) for optimal retention of polar sulfonyl-piperazine groups.
- Mobile Phase : Acetonitrile/water (65:35) with 0.1% trifluoroacetic acid to improve peak symmetry.
- Detection : UV at 270 nm (λmax for coumarin).
- Validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
